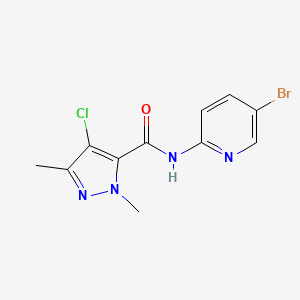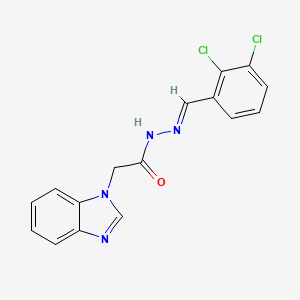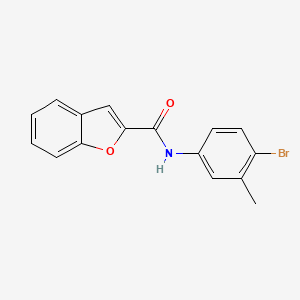![molecular formula C15H22N2O3S B5697898 N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as NPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37, which is involved in the regulation of many signaling pathways that are critical for cell growth and survival.
Mécanisme D'action
The mechanism of action of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is through the inhibition of the Hsp90-Cdc37 protein-protein interaction. This interaction is critical for the proper folding and activation of many signaling proteins, including kinases and transcription factors. By inhibiting this interaction, this compound disrupts the function of these signaling pathways, leading to cell death in cancer cells and potentially providing neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. This activity is thought to be due to the inhibition of the Hsp90-Cdc37 protein-protein interaction, which disrupts the function of many signaling pathways critical for cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potency as an inhibitor of the Hsp90-Cdc37 protein-protein interaction. This makes it an attractive compound for studying the function of signaling pathways involved in cell growth and survival. However, one limitation of using this compound is its potential toxicity, as it has been shown to have off-target effects on other proteins and cellular processes.
Orientations Futures
There are several future directions for the study of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential area of research is the development of more potent and selective inhibitors of the Hsp90-Cdc37 protein-protein interaction. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's warrant further investigation. Finally, the use of this compound in combination with other therapies, such as chemotherapy, may enhance its anti-tumor activity and provide new treatment options for cancer patients.
Méthodes De Synthèse
The synthesis of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves several steps, including the preparation of the starting materials and the coupling of the piperidine and sulfonyl groups. The most common method for synthesizing this compound is through the reaction of 4-(1-piperidinylsulfonyl)aniline with N-methyl-3-bromo-propanamide in the presence of a palladium catalyst. This reaction yields this compound as the final product.
Applications De Recherche Scientifique
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have potent anti-tumor activity in preclinical models of cancer, and it is currently being evaluated in clinical trials for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17-11-3-2-4-12-17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVMONPEMEGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
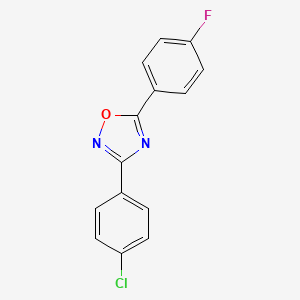
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)
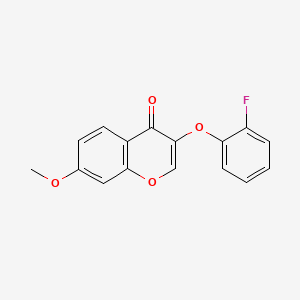
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
